H-Val-Thr-Cys-Gly-OH

Platelet Biology Thrombosis Cell Adhesion

The VTCG tetrapeptide (H-Val-Thr-Cys-Gly-OH) is the minimal functional motif of thrombospondin-1 responsible for cell adhesion via CD36, distinct from RGD-based ligands. Its activity is strictly cysteine-dependent: replacement with lysine (Val-Thr-Lys-Gly) abolishes platelet aggregation inhibition, while deletion of flanking sequences eliminates antiangiogenic effects but preserves adhesion. This sequence specificity makes VTCG irreplaceable for dissecting CD36-mediated pathways, validating anti-thrombotic SAR, and constructing targeted delivery conjugates. Avoid generic adhesion peptides—use the definitive VTCG core for reproducible, mechanism-specific results.

Molecular Formula C14H26N4O6S
Molecular Weight 378.45 g/mol
Cat. No. B15597624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Val-Thr-Cys-Gly-OH
Molecular FormulaC14H26N4O6S
Molecular Weight378.45 g/mol
Structural Identifiers
InChIInChI=1S/C14H26N4O6S/c1-6(2)10(15)13(23)18-11(7(3)19)14(24)17-8(5-25)12(22)16-4-9(20)21/h6-8,10-11,19,25H,4-5,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21)/t7-,8+,10+,11+/m1/s1
InChIKeyPWFIBKCXTPLSHX-IFFSRLJSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Val-Thr-Cys-Gly-OH: Essential Cell Attachment Tetrapeptide for Adhesion Research and Therapeutic Targeting


H-Val-Thr-Cys-Gly-OH (CAS 131204-46-1) is a synthetic tetrapeptide comprising valine, threonine, cysteine, and glycine, corresponding to the minimal cell‑adhesive motif originally identified in thrombospondin‑1 (TSP‑1) and malarial circumsporozoite protein [1]. This sequence functions as a bioactive cell attachment molecule that facilitates cell–substrate and cell–cell interactions, and it serves as the core recognition element within longer TSP‑1‑derived sequences such as CSVTCG . Its well‑defined role in integrin‑independent adhesion pathways and its position as the minimal functional unit distinguish it from generic RGD‑based adhesion peptides .

Why VTCG Sequence Specificity Precludes Interchangeability with Generic Cell Adhesion Peptides


Cell adhesion peptides are not functionally interchangeable. H-Val-Thr-Cys-Gly-OH embodies a sequence‑specific motif (VTCG) whose activity is exquisitely dependent on the exact order and identity of its four amino acids. Replacement of the central cysteine with lysine (Val-Thr-Lys-Gly) completely abolishes platelet aggregation inhibition [1], and deletion of the flanking sequences surrounding VTCG eliminates antiangiogenic activity while preserving adhesion function [2]. Moreover, the VTCG motif operates through distinct cellular mechanisms compared to classical RGD‑based integrin ligands; for example, VTCG does not inhibit myoblast attachment to TSP‑1, whereas chondroitin sulphate proteoglycan interactions do . These findings demonstrate that generic substitution with other “cell‑adhesive” peptides or even closely related analogs will yield divergent and unpredictable experimental outcomes, making H-Val-Thr-Cys-Gly-OH an irreplaceable tool for studies specifically requiring the VTCG recognition element.

Quantitative Comparator Analysis: H-Val-Thr-Cys-Gly-OH vs. CSVTCG, VTCG Flanked Peptides, and Cysteine‑Null Analogs


Val-Thr-Cys-Gly Outperforms Hexapeptide CSVTCG and Cysteine‑Dependent Activity in Platelet Aggregation Assays

In thrombin‑induced washed platelet aggregation assays, the tetrapeptide Val-Thr-Cys-Gly exhibited greater inhibitory potency than the hexapeptide Cys-Ser-Val-Thr-Cys-Gly (CSVTCG). The hexapeptide at 1.2 mM produced aggregation inhibition similar to that of TSP18 (30–50% reduction), whereas Val-Thr-Cys-Gly was described as 'even more inhibitory.' Crucially, the analog Val-Thr-Lys-Gly, which substitutes lysine for the central cysteine, had no effect on aggregation [1]. This establishes a strict requirement for the cysteine residue and demonstrates that the shorter VTCG sequence is at least equipotent to the longer CSVTCG motif in this functional context.

Platelet Biology Thrombosis Cell Adhesion

VTCG Tetrapeptide Lacks Antiangiogenic Activity, Defining Minimal Active Sequence Requirements for Vascular Targeting

In chorioallantoic membrane (CAM) angiogenesis assays, the isolated VTCG sequence completely lacked antiangiogenic activity. In contrast, peptides containing VTCG with C‑terminal flanking residues (e.g., VTCGDGVITR from the second type‑1 repeat, VTCGGGVQKRSRL from the third type‑1 repeat) exhibited significant inhibition of angiogenesis. The hexapeptide CSVTCG alone was also inactive [1]. These results indicate that the VTCG core is necessary but insufficient for antiangiogenic signaling; flanking sequences are required for functional engagement of the CD36 receptor pathway.

Angiogenesis Vascular Biology Thrombospondin

VTCG Identified as Critical Minimal Sequence for Cell Adhesion in Hematopoietic Cell Lines

Peptide mapping studies using overlapping 18–20‑amino acid peptides from the Plasmodium vivax circumsporozoite protein identified Val-Thr-Cys-Gly (VTCG) as the essential sequence for promoting adhesion of human hematopoietic cell lines. Peptides containing the VTCG motif promoted robust adhesion, whereas deletion or alteration of this tetrapeptide abolished cell‑adhesive activity [1]. The VTCG motif is highly conserved across thrombospondin, properdin, and malarial proteins, underscoring its biological importance.

Cell Adhesion Peptide Mapping Hematopoiesis

VTCG Does Not Mediate Myoblast Attachment to Thrombospondin‑1, Highlighting Cell‑Type Specificity

In adhesion assays using skeletal myoblast cell lines (C2C12, G8, H9c2) on thrombospondin‑1 (TSP‑1)‑coated substrates, the VTCG peptide failed to inhibit myoblast attachment. Similarly, the integrin‑binding peptide GRGDSP had no inhibitory effect. In contrast, chondroitin sulphate A effectively inhibited attachment, demonstrating that myoblast adhesion to TSP‑1 is mediated by cell‑surface chondroitin sulphate proteoglycans rather than the VTCG motif . This indicates that VTCG‑mediated adhesion is cell‑type restricted and not a universal mechanism for all TSP‑1‑binding cells.

Myogenesis Skeletal Muscle Adhesion Specificity

VTCG Core Residues Within CSVTCG Mediate CD36 Receptor Binding, Enabling Targeted Delivery Applications

The hexapeptide CSVTCG, which contains the VTCG core, is the minimal sequence required for binding to the CD36 receptor, a key mediator of thrombospondin‑1 signaling. Transfection studies showed that CD36‑expressing Jurkat cells specifically bound radiolabeled tyrosinated CSVTCG (YCSVTCG), whereas control transfectants did not. The CSVTCG peptide also inhibited thrombospondin expression on activated platelets and supported CD36‑dependent tumor cell adhesion when conjugated to albumin [1]. While direct binding data for VTCG alone are not available, the presence of VTCG as the core motif within the active CSVTCG hexapeptide implies that VTCG is a critical recognition element for CD36 engagement.

CD36 Receptor Binding Drug Targeting

High‑Value Experimental Applications of H-Val-Thr-Cys-Gly-OH Based on Quantitative Evidence


Minimal Cell Adhesion Studies in Hematopoietic Models

Use H-Val-Thr-Cys-Gly-OH as the minimal functional unit to probe VTCG‑dependent adhesion mechanisms in human hematopoietic cell lines. The peptide promotes robust cell attachment without the confounding effects of larger flanking sequences, making it ideal for mapping adhesion receptor specificity [1]. Avoid in skeletal myoblast models where VTCG is inactive .

Platelet Aggregation Inhibition and Anti‑Thrombotic Screening

Employ H-Val-Thr-Cys-Gly-OH as a positive control or active comparator in platelet aggregation assays. Its superior inhibitory activity relative to CSVTCG and strict cysteine‑dependence validate its use in structure‑activity relationship (SAR) studies of thrombospondin‑derived anti‑thrombotic agents [2]. The peptide Val-Thr-Lys-Gly serves as an ideal negative control for cysteine‑dependent effects.

CD36‑Targeted Drug Delivery and Diagnostic Conjugation

Leverage the VTCG core motif as a recognition element for CD36‑targeted delivery systems. While VTCG alone lacks antiangiogenic activity, its presence within the CD36‑binding CSVTCG sequence supports its use in designing nanoparticle conjugates or antibody‑peptide fusions for targeted delivery to CD36‑expressing cells [3]. The absence of antiangiogenic activity ensures that VTCG conjugates do not inadvertently suppress vascular growth [4].

Negative Control for Antiangiogenic Assays

Use H-Val-Thr-Cys-Gly-OH as a definitive negative control in angiogenesis assays (e.g., CAM or endothelial proliferation). The tetrapeptide completely lacks antiangiogenic activity, while VTCG‑containing peptides with C‑terminal extensions are active [4]. This clear functional dichotomy enables precise dissection of sequence requirements for thrombospondin‑1‑mediated angiogenesis inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Val-Thr-Cys-Gly-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.